molecular formula C8H11NO B3156831 5-Methyl-2-ethoxypyridine CAS No. 83766-91-0

5-Methyl-2-ethoxypyridine

Cat. No.: B3156831
CAS No.: 83766-91-0
M. Wt: 137.18 g/mol
InChI Key: QGCNZKOZTBKHHC-UHFFFAOYSA-N
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Description

5-Methyl-2-ethoxypyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound is notable for its structural features, which include a methyl group at the 5-position and an ethoxy group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-ethoxypyridine typically involves the reaction of 2-chloro-5-methylpyridine with sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion displaces the chlorine atom on the pyridine ring. The reaction is usually carried out in an anhydrous solvent such as ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-ethoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and organometallic compounds are often used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

5-Methyl-2-ethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 5-Methyl-2-ethoxypyridine exerts its effects depends on its specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ethoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

    2-Methyl-5-ethylpyridine: Similar in structure but with an ethyl group instead of an ethoxy group.

    2-Methoxypyridine: Contains a methoxy group at the 2-position instead of an ethoxy group.

    5-Ethyl-2-methylpyridine: Similar structure with an ethyl group at the 5-position.

Uniqueness: 5-Methyl-2-ethoxypyridine is unique due to the presence of both a methyl and an ethoxy group, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, boiling point, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-ethoxy-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-10-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCNZKOZTBKHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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